Cas no 1303155-40-9 (5-Methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-one)
![5-Methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-one structure](https://ja.kuujia.com/scimg/cas/1303155-40-9x500.png)
5-Methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-one 化学的及び物理的性質
名前と識別子
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- Z211081292
- AKOS006670815
- EN300-26599992
- 5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one
- 5-methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-one
- 1303155-40-9
- 5-Methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-one
-
- インチ: 1S/C17H22N2O4S/c1-14-13-16(17(20)23-14)18-8-10-19(11-9-18)24(21,22)12-7-15-5-3-2-4-6-15/h2-7,12,14,16H,8-11,13H2,1H3/b12-7+
- InChIKey: VGVYIHJZSOWJDD-KPKJPENVSA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(N1CCN(CC1)C1C(=O)OC(C)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 350.13002836g/mol
- どういたいしつりょう: 350.13002836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 75.3Ų
5-Methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26599992-0.05g |
5-methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-one |
1303155-40-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5-Methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-one 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
5-Methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-oneに関する追加情報
Introduction to 5-Methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-one (CAS No. 1303155-40-9)
5-Methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-one is a structurally sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its Chemical Abstracts Service (CAS) number 1303155-40-9, represents a convergence of advanced organic synthesis and targeted biological activity. Its chemical framework incorporates a piperazine moiety linked to an oxolane ring, which is further substituted with a methyl group and a (2E)-phenylprop-2-enesulfonyl group. Such structural features make it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents.
The significance of this compound lies in its potential to interact with biological targets in a manner that could elicit pharmacological effects. The presence of the piperazine ring is particularly noteworthy, as it is a common pharmacophore in many drugs known for their central nervous system (CNS) activity, anti-inflammatory properties, and antimicrobial effects. Piperazine derivatives are often characterized by their ability to modulate the activity of neurotransmitter receptors and ion channels, making them valuable in the treatment of neurological disorders such as depression, anxiety, and epilepsy.
Furthermore, the (2E)-phenylprop-2-enesulfonyl group introduces additional complexity to the molecule, which could influence its binding affinity and selectivity. This sulfonyl functionality is frequently found in bioactive molecules due to its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets. The oxolane ring, while less common in drug molecules, provides rigidity to the structure, which can be advantageous in terms of optimizing binding kinetics and thermodynamics.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activity of 5-Methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-one with greater accuracy. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, preliminary docking studies have indicated that this molecule could interact with enzymes such as cyclooxygenase (COX) or lipoxygenase, which are implicated in inflammation and pain signaling.
In addition to its potential as a standalone therapeutic agent, 5-Methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-one may serve as a valuable scaffold for structure-based drug design. By modifying specific functional groups or introducing additional substituents, chemists can fine-tune its pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. This approach leverages the growing body of knowledge in medicinal chemistry regarding molecular recognition principles and target-specific interactions.
The synthesis of 5-Methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-one presents both challenges and opportunities for synthetic chemists. The construction of the oxolane ring requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Additionally, the introduction of the piperazine sulfonyl moiety necessitates multi-step synthetic strategies that often involve protecting group chemistry and transition-metal catalysis.
Recent publications have highlighted innovative synthetic methodologies that have been developed to access complex heterocyclic compounds like 5-Methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-one. These methods often employ catalytic approaches that minimize waste and improve atom economy, aligning with the principles of green chemistry. Such advancements not only facilitate the production of this compound but also contribute to the broader goal of sustainable drug discovery.
The biological evaluation of 5-Methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]oxolan-2-one is currently underway in several research laboratories. Initial experiments have focused on assessing its cytotoxicity profiles and interactions with relevant biological targets. These studies are crucial for determining whether this compound has therapeutic potential and for identifying any adverse effects that may need to be addressed before further development.
One particularly promising area of investigation involves exploring the compound's interaction with neurotransmitter receptors such as serotonin receptors (5-HT receptors). Modulators of these receptors have been widely studied for their potential applications in treating mood disorders, pain syndromes, and cognitive impairments. The unique structural features of 5-Methyl-3-[4-(2-phenylethenesulfonyl)piperazin-1-yloxolan]-2-one make it an intriguing candidate for developing novel serotonin receptor ligands.
Another avenue being explored is the investigation of this compound's anti-inflammatory properties. Inflammation is a hallmark of many chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. By targeting inflammatory pathways at the molecular level, compounds like 5-Methyl--[4-(E)-phenylpropenylsulfonylpiperazin--1--yloxy]-oxan--22--one could offer significant therapeutic benefits.
The integration of cutting-edge technologies such as high-throughput screening (HTS) and artificial intelligence (AI)-assisted drug discovery platforms is accelerating the evaluation process for compounds like this one. These tools enable researchers to rapidly test large libraries of molecules against various biological targets, thereby identifying promising candidates more efficiently than traditional methods alone.
In conclusion,5-Methyl--[4-(E)-phenylpropenylsulfonylpiperazin--1--yloxy]-oxan--22--one (CAS No. 1303155–40–9) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique chemical framework positions it as a compelling candidate for further exploration in pharmaceutical research, particularly given its potential applications across multiple disease areas, including neurological disorders, inflammation,and other conditions where targeted molecular intervention is needed.
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